molecular formula C11H11NO4 B8478506 Methyl 5-(1-cyano-1-hydroxymethyl)-2-methoxybenzoate

Methyl 5-(1-cyano-1-hydroxymethyl)-2-methoxybenzoate

Cat. No. B8478506
M. Wt: 221.21 g/mol
InChI Key: YFOPGEIKKQIHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(1-cyano-1-hydroxymethyl)-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(1-cyano-1-hydroxymethyl)-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(1-cyano-1-hydroxymethyl)-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-(1-cyano-1-hydroxymethyl)-2-methoxybenzoate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-[cyano(hydroxy)methyl]-2-methoxybenzoate

InChI

InChI=1S/C11H11NO4/c1-15-10-4-3-7(9(13)6-12)5-8(10)11(14)16-2/h3-5,9,13H,1-2H3

InChI Key

YFOPGEIKKQIHEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-formyl-2-methoxybenzoate (55.61 g) and zinc iodide (960 mg) in methylene chloride (560 ml) was added trimethylsilyl cyanide (48 ml) in an argon atmosphere under ice cooling and stirring, and the mixture was stirred for 6.5 hours as it was. The reaction mixture was poured into water and methylene chloride layer was separated. After washing with water, it was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was dissolved into 1,3-dioxolane (400 ml) and 2 N hydrochloric acid (200 ml) was added, which was allowed to stand for 1.5 hours at room temperature. The reaction liquor was poured into water and extracted with ethyl acetate. This was washed with water, brine and then dried over anhydrous sodium sulfate. This was concentrated to about 200 ml under reduced pressure and the crystals deposited were collected by filtration and dried to obtain 39.41 g (62%) of aimed compound as pale yellow crystals.
Quantity
55.61 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
960 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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